molecular formula C6H4ClFIN B1603584 3-Chloro-6-fluoro-4-iodo-2-methylpyridine CAS No. 884494-47-7

3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Cat. No.: B1603584
CAS No.: 884494-47-7
M. Wt: 271.46 g/mol
InChI Key: CCNWKRBOOKKXHA-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-methylpyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-4-iodo-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-Chloro-6-fluoro-4-iodo-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The halogen substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved often include interactions with proteins and nucleic acids, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylpyridine
  • 6-Fluoro-2-methylpyridine
  • 4-Iodo-2-methylpyridine

Uniqueness

3-Chloro-6-fluoro-4-iodo-2-methylpyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents can result in distinct chemical and biological properties compared to other halogenated pyridines.

Properties

IUPAC Name

3-chloro-6-fluoro-4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWKRBOOKKXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610785
Record name 3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-47-7
Record name 3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-fluoro-4-iodo-2-methylpyridine
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3-Chloro-6-fluoro-4-iodo-2-methylpyridine
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Reactant of Route 6
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